2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Description
2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Reactivity
Research into heterocyclic compounds has demonstrated the versatility of pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl derivatives in the synthesis of complex heterocyclic structures. These compounds are obtained through reactions involving activated nitriles and demonstrate significant reactivity, leading to a variety of functionalized heterocycles. The study by Elian, Abdelhafiz, and Abdelreheim (2014) explored the synthesis of new thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine derivatives, showcasing the compound's role in heterocyclic chemistry and its potential for further functionalization into diverse heterocyclic systems (Elian, Abdelhafiz, & Abdelreheim, 2014).
Coordination Complexes and Antioxidant Activity
The ability of pyrazole-acetamide derivatives to form coordination complexes with metal ions like Co(II) and Cu(II) highlights another application of these compounds in the field of coordination chemistry. Chkirate et al. (2019) synthesized novel coordination complexes that demonstrated significant antioxidant activity, underlining the potential of these compounds in the development of antioxidant agents (Chkirate et al., 2019).
Anticancer Activity
Compounds related to 2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide have been investigated for their anticancer properties. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, leading to compounds that inhibited cancer cell growth in several cancer cell lines, showcasing the potential therapeutic applications of these compounds (Al-Sanea et al., 2020).
Chemoselective Acetylation
The chemoselective acetylation of aminophenols to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, demonstrates the applicability of these compounds in medicinal chemistry. Magadum and Yadav (2018) investigated the use of different acyl donors for the chemoselective monoacetylation of the amino group of 2-aminophenol, emphasizing the compound's role in drug synthesis processes (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-16-7-9-19(10-8-16)26-31-27-23(12-22-20(14-33)13-29-18(3)25(22)35-27)28(32-26)36-15-24(34)30-21-6-4-5-17(2)11-21/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNTNUASDGFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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